molecular formula C22H27F3N6O2 B2685201 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-08-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2685201
CAS RN: 2034612-08-1
M. Wt: 464.493
InChI Key: SXWYVNIMSGNLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the public domain .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. For the compound , some properties are available. For instance, the molecular weight of a similar compound, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, is 124.14 . Its boiling point is 241.3±9.0 C at 760 mmHg .

Scientific Research Applications

Molecular Interaction and Receptor Studies

One significant area of application involves studying the molecular interaction of chemical compounds with specific receptors. For example, research on the molecular interaction of antagonists with the CB1 cannabinoid receptor has been conducted to understand how these compounds bind to and affect receptor activity. This research helps in the development of pharmacophore models for cannabinoid receptor ligands, contributing to the design of drugs with targeted therapeutic effects (Shim et al., 2002).

Synthesis of Novel Compounds

Another application is in the synthesis of novel compounds with potential antimicrobial and anticancer activities. For instance, new pyridine derivatives have been synthesized and screened for in vitro affinity, showing promise as histamine H3 receptor antagonists (Swanson et al., 2009). Additionally, synthesis efforts have led to new compounds with observed antimicrobial activities against various bacteria and fungi strains, illustrating the potential for developing new therapeutic agents (Patel et al., 2011).

Anticancer and Antimicrobial Activity Studies

Research has also focused on creating derivatives with anticancer and antimicrobial properties. For example, novel pyrazole and isoxazole derivatives have been synthesized and characterized, showing good antibacterial and antifungal activity, which is crucial for developing new treatments for infections and cancer (Sanjeeva et al., 2022).

Structural Analysis and Characterization

Studies have also been conducted on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, providing insights into the structural basis of their biological activity. This research aids in the understanding of how compound structure affects function, which is vital for rational drug design (Lv et al., 2013).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-3-19(26-15-16)29-11-9-28(10-12-29)17-4-7-30(8-5-17)21(32)18-14-20-31(27-18)6-1-13-33-20/h2-3,14-15,17H,1,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWYVNIMSGNLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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